[(2,3-Difluorophenyl)methyl](2-methoxyethyl)amine
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Overview
Description
(2,3-Difluorophenyl)methylamine is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to a methoxyethylamine moiety. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Difluorophenyl)methylamine typically involves the reaction of 2,3-difluorobenzaldehyde with 2-methoxyethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, and an acid catalyst to facilitate the formation of the imine intermediate.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reductive amination techniques. The process may involve continuous flow reactors to enhance efficiency and control over reaction conditions. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: (2,3-Difluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding amine oxide.
Reduction: Reduction reactions can be performed to reduce the difluorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or sulfonates can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxide derivatives.
Reduction: Formation of reduced difluorophenyl derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
(2,3-Difluorophenyl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2,3-Difluorophenyl)methylamine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the biological system and the context of its use.
Comparison with Similar Compounds
(2,3-Difluorophenyl)methylamine can be compared to other similar compounds, such as:
(2,3-Difluorophenyl)methyl: amine: Similar structure but with an ethoxyethyl group instead of methoxyethyl.
(2,3-Difluorophenyl)methyl: amine: Similar structure but with a hydroxyethyl group instead of methoxyethyl.
Uniqueness: The presence of the difluorophenyl group and the methoxyethylamine moiety gives (2,3-Difluorophenyl)methylamine its unique chemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-2-methoxyethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-14-6-5-13-7-8-3-2-4-9(11)10(8)12/h2-4,13H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIGHPAVVOPTGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=C(C(=CC=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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